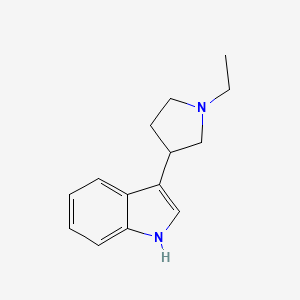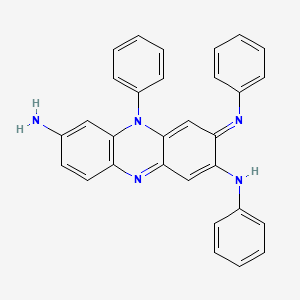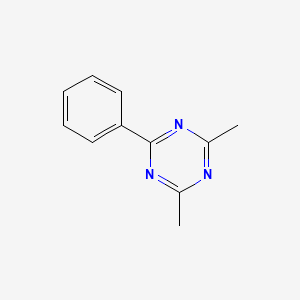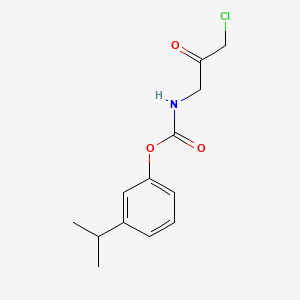
1,4-Cyclohexanebis(methylamine), N,N'-dicycloheptyl-, dihydrochloride, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Cyclohexanebis(methylamine), N,N'-dicycloheptyl-, dihydrochloride, (E)-, is a chemical compound with the molecular formula C_8H_18N_2. It is a derivative of cyclohexane with two methylamine groups attached to the 1 and 4 positions of the cyclohexane ring, and it is further modified with dicycloheptyl groups and dihydrochloride ions.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1,4-cyclohexanedimethanol as the starting material.
Amination Reaction: The hydroxyl groups of 1,4-cyclohexanedimethanol are converted to amines through a reaction with methylamine under high pressure and temperature conditions.
Cyclization: The resulting diamine undergoes cyclization to form the cyclohexane ring structure.
Dicycloheptylation: The cyclohexane ring is then functionalized with dicycloheptyl groups through a substitution reaction.
Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves large-scale amination reactions, often using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the cyclization and dicycloheptylation steps.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones on the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Various alkyl halides and strong acids are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced amines and amides.
Substitution Products: Alkylated cyclohexane derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It serves as a ligand in biochemical studies to understand protein interactions.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific application, but it generally involves binding to the active sites of these targets, leading to modulation of their activity.
類似化合物との比較
1,4-Diaminobutane: A simpler diamine with similar applications in organic synthesis.
Cyclohexane-1,4-dicarboxylic acid: A related compound with different functional groups.
N,N'-Dicyclohexylmethylamine: A compound with a similar structure but different alkyl groups.
Uniqueness: 1,4-Cyclohexanebis(methylamine), N,N'-dicycloheptyl-, dihydrochloride, (E)-, is unique due to its specific structural features, which allow for distinct reactivity and applications compared to its similar compounds.
特性
CAS番号 |
3753-42-2 |
|---|---|
分子式 |
C22H44Cl2N2 |
分子量 |
407.5 g/mol |
IUPAC名 |
N-[[4-[(cycloheptylamino)methyl]cyclohexyl]methyl]cycloheptanamine;dihydrochloride |
InChI |
InChI=1S/C22H42N2.2ClH/c1-2-6-10-21(9-5-1)23-17-19-13-15-20(16-14-19)18-24-22-11-7-3-4-8-12-22;;/h19-24H,1-18H2;2*1H |
InChIキー |
DTNBCRXQERFIGT-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)NCC2CCC(CC2)CNC3CCCCCC3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide]](/img/structure/B15341729.png)
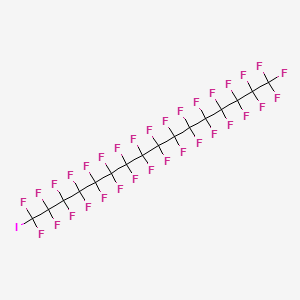
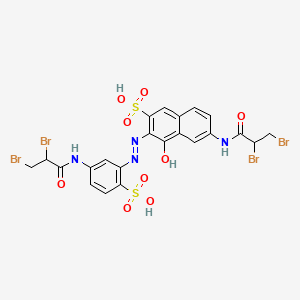
![11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8,11-pentaen-4-one;methanesulfonic acid](/img/structure/B15341755.png)
